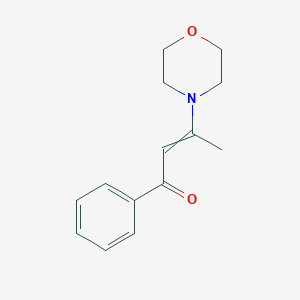

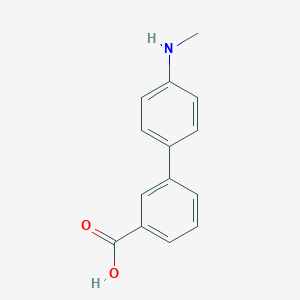

4'-(Methylamino)biphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4'-(Methylamino)biphenyl-3-carboxylic acid involves various chemical strategies, including palladium-catalyzed cross-coupling reactions and modifications of existing biphenyl carboxylic acids. Notably, the synthesis of 5-phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids as inhibitors of steroid-5alpha-reductase showcases the versatility of these approaches in generating compounds with specific functionalities (Picard, Schulz, & Hartmann, 2002).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the crystal and molecular structures of compounds related to 4'-(Methylamino)biphenyl-3-carboxylic acid. For instance, the crystal structure of 4,4'-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid revealed insights into the density and spatial arrangement of ortho-aminocarboxylic acids, contributing to a deeper understanding of their unusual high densities (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Reactions and Properties

Chemical reactions involving 4'-(Methylamino)biphenyl-3-carboxylic acid derivatives often lead to the formation of novel compounds with unique properties. For example, microwave-assisted synthesis has been used to produce blue emissive 2-amino-3-carboxamide-1,1'-biaryls and 4-(arylamino)-[1,1'-biphenyl]-3-carboxamides, demonstrating the potential for developing materials with specific photophysical characteristics (Novanna, Kannadasan, & Shanmugam, 2020).

Physical Properties Analysis

The physical properties of 4'-(Methylamino)biphenyl-3-carboxylic acid and its derivatives, such as density and crystallinity, are crucial for their application in various domains. The synthesis and characterization of novel biphenyl 4-carboxylic acid derivatives have highlighted the importance of understanding these properties to tailor materials for specific uses (Patel, Malik, & Bhatt, 2009).

Chemical Properties Analysis

The chemical behavior of 4'-(Methylamino)biphenyl-3-carboxylic acid and related compounds under different conditions is vital for their application in chemical synthesis and materials science. Studies on biphenyl-4-carboxylic acids and their reactions provide insights into their reactivity and potential for forming new compounds with desired chemical properties (Byron, Gray, & Wilson, 1966).

Applications De Recherche Scientifique

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are pivotal for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. Research in this area has led to the identification of by-products and their biotoxicity, contributing to the enhancement of degradation pathways for pollutants. For example, studies on the degradation of acetaminophen (ACT) have collected, organized, and summarized state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways, using computational methods to match the degradation pathway with ACT proposed pathways and the most frequent ACT by-products. This contributes to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).

Biocatalyst Inhibition

The study of carboxylic acids as biorenewable chemicals highlights their role as precursors for various industrial chemicals and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms aids in the engineering of more robust strains for industrial applications, emphasizing the metabolic engineering strategies to increase microbial robustness against these compounds (Jarboe et al., 2013).

Anticancer Research

Cinnamic acid derivatives have been recognized for their anticancer potentials. The 3-phenyl acrylic acid functionality of cinnamic acids provides reactive sites for chemical modifications, leading to the synthesis of various derivatives with antitumor efficacy. This highlights the role of cinnamic acid derivatives in medicinal research as traditional and synthetic antitumor agents, reflecting on their underutilized potential over several decades (De et al., 2011).

Proteostasis Mechanisms

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis involve its properties as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. These findings suggest potential therapeutic applications of 4-phenylbutyric acid in various pathologies associated with protein misfolding and the unfolded protein response (Kolb et al., 2015).

Propriétés

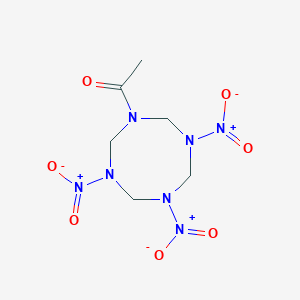

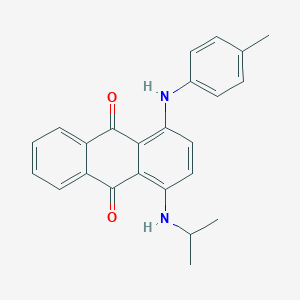

IUPAC Name |

3-[4-(methylamino)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSLJHRGXISFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609276 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methylamino)biphenyl-3-carboxylic acid | |

CAS RN |

1215206-62-4 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.